
Indium(3+);tin(4+);heptahydroxide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(3+);tin(4+);heptahydroxide;hydrate is a complex compound that combines indium and tin ions with hydroxide groups and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Indium(3+);tin(4+);heptahydroxide;hydrate typically involves the neutralization of solutions containing indium and tin salts. For example, indium nitrate (In(NO3)3) and tin chloride (SnCl4) can be used as starting materials. The reaction involves the gradual addition of a base, such as sodium hydroxide (NaOH), to the solution containing the metal salts. This results in the formation of a white precipitate, which is then aged to form the desired hydroxide compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure the purity and consistency of the product. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pH, are crucial for successful industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Indium(3+);tin(4+);heptahydroxide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The hydroxide groups can be substituted with other ligands, such as carboxylates or acetates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reaction with acetic acid can yield basic acetate salts, while thermal decomposition can produce indium oxide and tin oxide .
Scientific Research Applications
Indium(3+);tin(4+);heptahydroxide;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various indium and tin compounds.
Biology: Investigated for its potential use in bioimaging and as a contrast agent.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of catalysts, sensors, and electronic materials
Mechanism of Action
The mechanism of action of Indium(3+);tin(4+);heptahydroxide;hydrate involves its interaction with molecular targets and pathways within biological systems. The compound can emit Auger electrons, which are useful in medical imaging and therapy. The specific pathways and molecular targets depend on the ligands attached to the indium and tin ions .
Comparison with Similar Compounds
Similar Compounds
Indium(III) hydroxide: Similar in structure but lacks the tin component.
Tin(IV) hydroxide: Contains tin but not indium.
Gallium(III) hydroxide: Similar group 13 metal hydroxide with different properties.
Uniqueness
Indium(3+);tin(4+);heptahydroxide;hydrate is unique due to the combination of indium and tin ions, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications compared to compounds containing only one of these metals .
Properties
CAS No. |
590381-26-3 |
|---|---|
Molecular Formula |
H9InO8Sn |
Molecular Weight |
370.59 g/mol |
IUPAC Name |
indium(3+);tin(4+);heptahydroxide;hydrate |
InChI |
InChI=1S/In.8H2O.Sn/h;8*1H2;/q+3;;;;;;;;;+4/p-7 |
InChI Key |
TZZBNEDATFATPO-UHFFFAOYSA-G |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[In+3].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


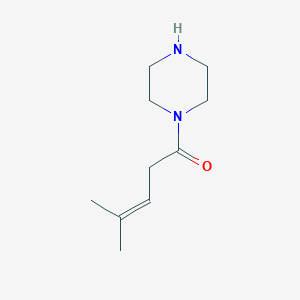
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)

![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)

![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
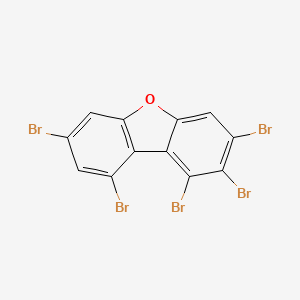
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
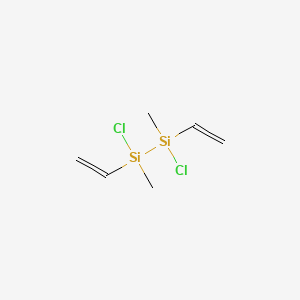
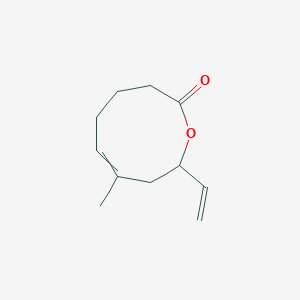
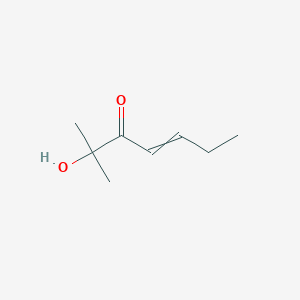
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
